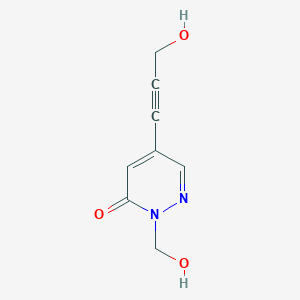
Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate: is a chemical compound with the molecular formula C8H8NNaO4S. It is a sodium salt derivative of pyridine-2-sulfinate, featuring an ethoxycarbonyl group at the 5-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate typically involves the sulfonation of 5-(ethoxycarbonyl)pyridine. This can be achieved through the reaction of 5-(ethoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and dried to obtain the final compound in a stable form .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfonate.
Reduction: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. The sulfinate group can act as a nucleophile or an electrophile, depending on the reaction conditions. This versatility allows the compound to interact with different molecular targets and pathways, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Sodium pyridine-2-sulfinate: Similar structure but lacks the ethoxycarbonyl group.
Sodium 5-methylpyridine-2-sulfinate: Similar structure with a methyl group instead of an ethoxycarbonyl group.
Sodium 5-(methoxycarbonyl)pyridine-2-sulfinate: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C8H8NNaO4S |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
sodium;5-ethoxycarbonylpyridine-2-sulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-2-13-8(10)6-3-4-7(9-5-6)14(11)12;/h3-5H,2H2,1H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
TWNPSSKWZUXXSU-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=CN=C(C=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)





![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)


![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)

